molecular formula C18H14FNO4S2 B2604139 (E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid CAS No. 876870-23-4

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid

Cat. No.: B2604139
CAS No.: 876870-23-4
M. Wt: 391.43
InChI Key: AFPOCWRIFSKKEV-OQLLNIDSSA-N
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Description

(E)-2-(5-((5-(4-fluorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a useful research compound. Its molecular formula is C18H14FNO4S2 and its molecular weight is 391.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antitumor Activities

Synthesized derivatives of thioxothiazolidin-4-one, closely related to the specified compound, have shown promising anticancer and antiangiogenic effects in studies. One study revealed that these derivatives significantly inhibited tumor growth and angiogenesis in a mouse model, pointing towards their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Another research effort synthesized similar derivatives and evaluated their cytotoxicity against human leukemia cells, finding that certain compounds demonstrated potent anticancer activity, suggesting their utility in developing new anticancer treatments (Chandrappa et al., 2009).

Antimicrobial Properties

Research into the antimicrobial properties of related compounds, specifically those involving the thiazolidinone framework, indicated effectiveness against various bacterial and fungal species. This suggests their potential application in creating new antimicrobial agents (Patel & Shaikh, 2010).

Photophysical Properties for Material Science

Studies have also delved into the photophysical properties of derivatives for potential material science applications. One investigation into novel d-π-A chromophores derived from similar structural frameworks highlighted their promising characteristics for applications in organic electronics and photonics, demonstrating significant absorption and emission properties that could be valuable in developing new optical materials (Jachak et al., 2021).

Anti-inflammatory Activity

Further research has synthesized derivatives with noted anti-inflammatory activity, suggesting the chemical framework's potential in developing new anti-inflammatory drugs. This highlights the compound's relevance not only in oncology but also in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO4S2/c1-2-13(17(22)23)20-16(21)15(26-18(20)25)9-12-7-8-14(24-12)10-3-5-11(19)6-4-10/h3-9,13H,2H2,1H3,(H,22,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPOCWRIFSKKEV-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)F)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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